molecular formula C20H21N3O6S B2467313 [(3-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate CAS No. 895648-70-1

[(3-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate

Cat. No.: B2467313
CAS No.: 895648-70-1
M. Wt: 431.46
InChI Key: JHKMYNOYRPCPCA-UHFFFAOYSA-N
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Description

[(3-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate is a complex organic compound with the molecular formula C20H21N3O6S It is known for its unique structural features, which include a benzothiadiazine ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate typically involves multiple steps. One common approach is to start with the preparation of the benzothiadiazine ring, followed by the introduction of the methoxyphenyl group and the butanoate moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(3-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.

    Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

[(3-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which [(3-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

[(3-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate can be compared to other compounds with similar structural features, such as:

    Cresol: A group of aromatic organic compounds with a hydroxyl group attached to a benzene ring.

    Palladium(II) acetate: A compound used in various chemical reactions, particularly in catalysis.

The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

[2-(3-methoxyanilino)-2-oxoethyl] 4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6S/c1-28-15-7-4-6-14(12-15)21-19(24)13-29-20(25)11-5-10-18-22-16-8-2-3-9-17(16)30(26,27)23-18/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKMYNOYRPCPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)COC(=O)CCCC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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